2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
CAS No.:
Cat. No.: VC16144585
Molecular Formula: C25H25N5O2S
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N5O2S |
|---|---|
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | 2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H25N5O2S/c1-3-18-8-5-6-10-22(18)27-23(31)17-33-25-29-28-24(19-9-7-15-26-16-19)30(25)20-11-13-21(14-12-20)32-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,31) |
| Standard InChI Key | HKHJENDUNWPFPD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CN=CC=C4 |
Introduction
Molecular Structure and Synthesis
Structural Composition
The compound features a complex architecture combining a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-acetamide side chain at position 3. The acetamide moiety is further functionalized with a 2-ethylphenyl group. Its molecular formula is C₁₅H₂₅N₅O₂S, with a molecular weight of 459.6 g/mol . The triazole ring’s electron-rich nature and the ethoxyphenyl group’s hydrophobic properties contribute to its potential bioactivity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₅N₅O₂S |
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | 2-{[4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide |
| ChemSpider ID | 1263220 |
Synthetic Methodology
Synthesis involves multi-step organic reactions:
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Cyclocondensation: Formation of the 1,2,4-triazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions.
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Functionalization: Introduction of the 4-ethoxyphenyl and pyridin-3-yl groups through nucleophilic substitution.
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Thioacetamide Coupling: Attachment of the sulfanyl-acetamide side chain using mercaptoacetic acid and 2-ethylphenylamine.
Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to achieving yields exceeding 70%. Chromatographic purification ensures >95% purity, as confirmed by HPLC .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
The ethoxyphenyl group in the subject compound improves membrane permeability compared to alkenyl or halogenated analogs, as evidenced by logP values (3.2 vs. 2.8 for the chloro-fluorophenyl derivative) .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with bacterial efflux pumps and apoptotic pathways.
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Derivatization: Explore substituents at the triazole C-3 position to enhance selectivity.
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In Vivo Trials: Assess pharmacokinetics and toxicity in murine models.
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